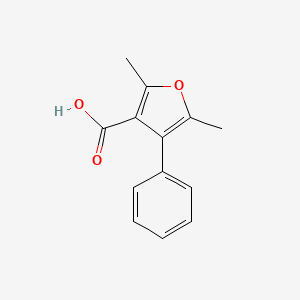
2,5-Dimethyl-4-phenylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-4-phenylfuran-3-carboxylic acid is a chemical compound with the formula C13H12O3 and a molecular weight of 216.23 . It is a derivative of furan, a heterocyclic organic compound, that consists of a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring substituted with a carboxylic acid group and phenyl group . The presence of these functional groups can influence the chemical properties and reactivity of the compound.Chemical Reactions Analysis
Furan derivatives like this compound can undergo a variety of chemical reactions . These include reactions applicable to furan platform chemicals (FPCs) and a variety of methods for the synthesis of chiral furans .Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Recognition
The study of intermolecular hydrogen bonding between amide and carboxylic acid groups showcases the potential of compounds similar to 2,5-dimethyl-4-phenylfuran-3-carboxylic acid in molecular recognition processes. Such compounds can form hydrogen-bonded dimers, which are critical in the development of supramolecular architectures for various applications, including drug delivery systems and the creation of novel materials with specific properties (Wash, Maverick, Chiefari, & Lightner, 1997).
Supramolecular Chemistry
Research on the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives highlights the role of compounds like this compound in binding with carboxylic acid derivatives. This is pivotal in the construction of supramolecular salts, which have applications ranging from the development of new materials to the encapsulation of active pharmaceutical ingredients (Jin, Zhang, Liu, Wang, He, Shi, & Lin, 2011).
Photoremovable Protecting Groups
The application of 2,5-dimethylphenacyl chromophore as a photoremovable protecting group for carboxylic acids showcases an innovative use of compounds related to this compound in the field of synthetic chemistry. This technique allows for the protection and subsequent controlled release of carboxylic acids, which is a valuable tool in the synthesis of complex organic molecules (Klan, Zabadal, & Heger, 2000).
Enantioselective Synthesis
The study on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of diesters highlights the potential of using carboxylic acid derivatives for selective synthesis. The ability to selectively synthesize enantiomers of compounds is crucial in the pharmaceutical industry, where the biological activity of a drug can depend on its chirality (Sobolev, Franssen, Vigante, Cekavicus, Zhalubovskis, Kooijman, Spek, Duburs, & de Groot, 2002).
Orientations Futures
The future directions for 2,5-Dimethyl-4-phenylfuran-3-carboxylic acid and similar compounds involve their use as bio-based monomers for the production of sustainable polymers . The U.S. Department of Energy has designated 2,5-furandicarboxylic acid (FDCA), a related compound, as one of the “Top Value-Added Chemicals from Biomass” . This highlights the potential of these compounds in the development of more sustainable bioplastics production .
Propriétés
IUPAC Name |
2,5-dimethyl-4-phenylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8-11(10-6-4-3-5-7-10)12(13(14)15)9(2)16-8/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWWXHFTNCUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2893379.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2893381.png)
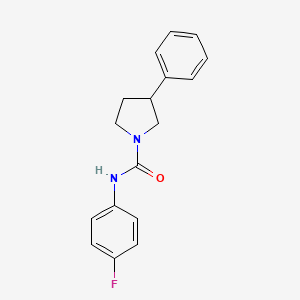
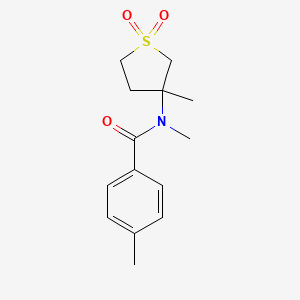

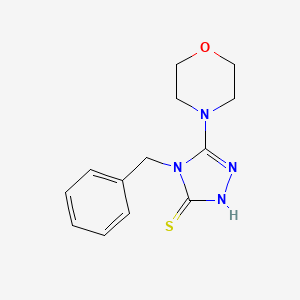
![2-[2-(4-chloro-3-methylphenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2893390.png)
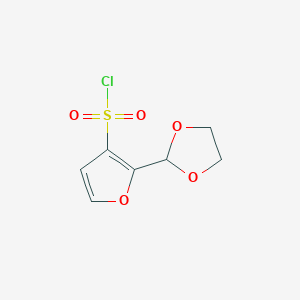
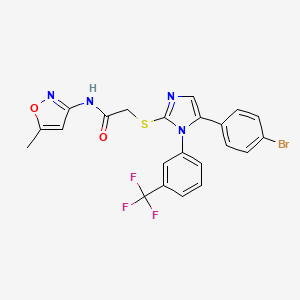
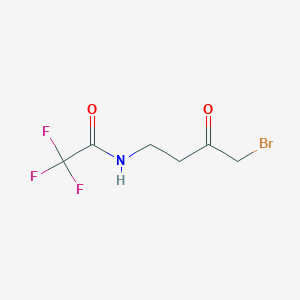
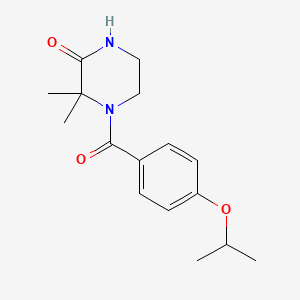
![N-[1-(2-Chlorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2893400.png)
![2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2893401.png)

